4,5-Dimethylpyridin-2-amine
Overview
Description
4,5-Dimethylpyridin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms. In the case of 4,5-dimethylpyridin-2-amine, the pyridine ring is substituted with two methyl groups at the 4 and 5 positions and an amine group at the 2 position.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a compound related to 4,5-dimethylpyridin-2-amine, proceeds via a pyrylium salt intermediate, which is then reacted with amines such as methylamine or ethylamine to form N-alkylpyridinium salts . This suggests that a similar approach could be used for synthesizing 4,5-dimethylpyridin-2-amine, starting from an appropriate pyrylium salt and then introducing the amine group.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of N-amino-3,5-dimethylpyridinium chloride, a compound structurally similar to 4,5-dimethylpyridin-2-amine, has been determined to be triclinic with specific space group parameters . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the reactivity and interactions of the compound.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including amination, as seen in the synthesis of N-amino-3,5-dimethylpyridinium chloride . The reactivity of the pyridine ring can be influenced by the presence of substituents, which can either activate or deactivate the ring towards further chemical transformations. For instance, the presence of electron-donating groups, such as methyl groups, can increase the nucleophilicity of the ring, facilitating reactions with electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, including 4,5-dimethylpyridin-2-amine, are influenced by their molecular structure. The presence of an amine group can lead to the formation of hydrogen bonds, which can affect the compound's boiling point, solubility, and stability. The methyl groups can increase the hydrophobic character of the molecule, affecting its solubility in organic solvents. Spectroscopic methods such as NMR, FTIR, UV-Vis, and mass spectrometry are commonly used to characterize these compounds and confirm their structural properties .
Scientific Research Applications
Analysis of Heterocyclic Aromatic Amines
- Food Chemistry Analysis : A study developed a sample preparation procedure to determine heterocyclic aromatic amines in cooked beefburgers, showcasing the analytical application of related compounds in food safety and chemistry. This method employed microwave-assisted solvent extraction and dispersive liquid-liquid microextraction, indicating the relevance of such amines in understanding chemical residues in cooked foods (Leidy B Agudelo Mesa, J. M. Padró, M. Reta, 2013).
Inorganic Chemistry
- Copper(I) Iodide Chains : Research on the structure of copper(I) iodide chains with 2-amino-4,6-dimethylpyridine cation demonstrates the compound's role in forming complex inorganic structures, which could be pertinent to the development of new materials and catalytic processes (S. Haddad et al., 2004).
Organic Synthesis
- Cyanoethoxycarbonylation of Aldehydes : Demonstrates the use of N,N-Dimethylpyridin-4-amine as a catalyst in the synthesis of ethylcyanocarbonates under solvent-free conditions, highlighting the utility of dimethylpyridine derivatives in facilitating organic reactions (Noor-ul H. Khan et al., 2010).
Polymer Chemistry
- Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) : A study investigated highly active catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride, showcasing the potential of such compounds in the synthesis of important polymers (Kisoo Kim et al., 2018).
Material Science
- Supramolecular Interactions : Research into the noncovalent supramolecular interactions in crystal structures of 2-amino-4,6-dimethylpyridinium derivatives highlights the role of such compounds in understanding material properties and design (Rawhi H. Al-Far, B. F. Ali, 2007).
Safety And Hazards
properties
IUPAC Name |
4,5-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQFIVPHBLAONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496630 | |
Record name | 4,5-Dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylpyridin-2-amine | |
CAS RN |
57963-11-8 | |
Record name | 4,5-Dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57963-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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